An In-Depth Technical Guide to 2-iodo-N,N-dimethylacetamide: Properties, Reactivity, and Applications
An In-Depth Technical Guide to 2-iodo-N,N-dimethylacetamide: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity and Physical Properties
2-iodo-N,N-dimethylacetamide, with the chemical formula C4H8INO, is a derivative of acetamide.[1] It is structurally characterized by an iodine atom replacing a hydrogen on the acetyl methyl group and two methyl groups substituting the hydrogens of the amide nitrogen.
Key Identifiers:
A summary of its key physical and chemical properties is presented below:
| Property | Value | Source |
| Molecular Weight | 213.02 g/mol | [1] |
| Appearance | Liquid | |
| Boiling Point | 218.2°C | [2] |
| Density | 1.808 g/cm³ | [2] |
| Flash Point | 85.8°C | [2] |
| Storage Temperature | 4°C, protect from light |
These properties underscore its utility as a reagent in various experimental settings, particularly in solution-based applications.
The Chemistry of Reactivity: An Alkylating Agent
The primary chemical utility of 2-iodo-N,N-dimethylacetamide stems from its nature as an alkylating agent. The presence of the highly electronegative iodine atom creates an electrophilic carbon center, making it susceptible to nucleophilic attack.
The SN2 Reaction Mechanism
The reaction of 2-iodo-N,N-dimethylacetamide with nucleophiles proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted reaction, the nucleophile attacks the carbon atom bearing the iodine, leading to the displacement of the iodide ion as a leaving group.[3][4] This process results in the formation of a new covalent bond between the nucleophile and the acetyl group.
Caption: Standard proteomics workflow including the crucial cysteine alkylation step.
Enzyme Inhibition Studies
2-iodo-N,N-dimethylacetamide serves as an irreversible inhibitor for enzymes that rely on a cysteine residue in their active site. [5][6]By covalently modifying this critical cysteine, the enzyme's catalytic activity is permanently blocked. This property is invaluable for studying enzyme mechanisms and identifying the role of specific cysteine residues in catalysis. [5][7]For example, it is a well-known inhibitor of cysteine peptidases and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). [6][8][9]
Experimental Protocol: Alkylation of Cysteine Residues in a Protein Sample
This protocol provides a standardized procedure for the alkylation of cysteine residues in a protein sample intended for mass spectrometry analysis.
Materials:
-
Protein extract
-
Denaturation/Reduction Buffer: 6 M urea, 50 mM Tris-HCl, pH 8.5
-
Reducing Agent: 200 mM Dithiothreitol (DTT) in water
-
Alkylation Reagent: 500 mM 2-iodo-N,N-dimethylacetamide in water (prepare fresh)
-
Quenching Reagent: 200 mM DTT in water
-
Digestion Buffer: 50 mM Tris-HCl, pH 8.5
Procedure:
-
Protein Solubilization and Reduction:
-
To 100 µL of protein extract, add 100 µL of Denaturation/Reduction Buffer.
-
Add 10 µL of 200 mM DTT to achieve a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour with gentle shaking. This step reduces the disulfide bonds.
-
-
Alkylation:
-
Add 20 µL of 500 mM 2-iodo-N,N-dimethylacetamide to the reduced protein solution for a final concentration of approximately 50 mM (a 5-fold molar excess over DTT).
-
Incubate in the dark at room temperature for 45 minutes. The absence of light is crucial as iodo-compounds can be light-sensitive.
-
-
Quenching:
-
To quench the excess 2-iodo-N,N-dimethylacetamide, add 10 µL of 200 mM DTT.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Digestion:
-
The alkylated protein sample is now ready for buffer exchange (to remove urea and excess reagents) and subsequent enzymatic digestion.
-
Rationale for Key Steps:
-
Urea: A chaotropic agent that denatures proteins, exposing the cysteine residues for reduction and alkylation.
-
DTT: A reducing agent that cleaves disulfide bonds.
-
Slightly Alkaline pH (8.5): This condition favors the deprotonation of the cysteine thiol group to the more nucleophilic thiolate anion, enhancing the rate and specificity of the alkylation reaction. [10]* Incubation in the Dark: Protects the light-sensitive iodoacetamide reagent from degradation.
-
Quenching: The addition of excess DTT consumes any remaining unreacted 2-iodo-N,N-dimethylacetamide, preventing non-specific modification of the digestion enzyme (e.g., trypsin).
Safety and Handling
2-iodo-N,N-dimethylacetamide is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is classified as causing severe skin burns and eye damage, and may cause respiratory irritation. [1][2]It is harmful if swallowed or in contact with skin.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. [11]* Handling: Use only in a well-ventilated area or under a chemical fume hood. [11]Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light. Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before use. [11]
Conclusion
2-iodo-N,N-dimethylacetamide is a powerful and versatile alkylating agent with significant applications in proteomics and enzymology. Its high reactivity and selectivity for cysteine residues make it an indispensable tool for researchers. A thorough understanding of its chemical properties, reaction mechanisms, and proper handling procedures is essential for its effective and safe use in the laboratory.
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Differential Effects of Iodoacetamide and Iodoacetate on Glycolysis and Glutathione Metabolism of Cultured Astrocytes - PMC - PubMed Central.
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N,N-Dimethylacetamide - SAFETY DATA SHEET.
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Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives.
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Chemical Properties of N,N-Dimethylacetamide (CAS 127-19-5) - Cheméo.
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Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC - NIH.
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Synthesis of N,N-Dimethylacetamide from Carbonylation of Trimethylamine by Rhodium(I) Complex Under Anhydrous Condition - ResearchGate. (2025-08-10).
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N,N-Dimethylacetamide | 127-19-5 - ChemicalBook.
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5 New Methods for the Preparation of N,N-Dimethylacetamide - Caloong Chemical Co., Ltd. (2023-06-21).
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Deep and quantitative top-down proteomics in clinical and translational research - PMC.
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Top-down proteomics - PMC - PubMed Central - NIH.
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